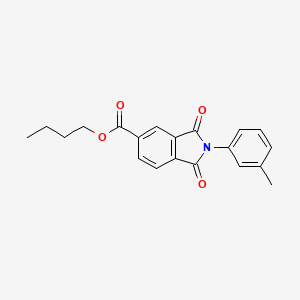![molecular formula C18H15ClFN3OS B14950648 (3-Chloro-4-fluoro-1-benzothiophen-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone CAS No. 588674-16-2](/img/structure/B14950648.png)
(3-Chloro-4-fluoro-1-benzothiophen-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-4-fluoro-1-benzothiophen-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone is a complex organic compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a benzothiophene core substituted with chloro and fluoro groups, and a methanone moiety linked to a pyridinyl-piperazinyl group. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-fluoro-1-benzothiophen-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophenol and suitable halogenated precursors.
Introduction of Chloro and Fluoro Substituents: Halogenation reactions are employed to introduce the chloro and fluoro groups onto the benzothiophene ring.
Attachment of the Methanone Moiety: The methanone group is introduced via acylation reactions using appropriate acylating agents.
Coupling with Pyridinyl-Piperazinyl Group: The final step involves coupling the benzothiophene derivative with a pyridinyl-piperazinyl moiety through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-fluoro-1-benzothiophen-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzothiophene derivatives.
Scientific Research Applications
(3-Chloro-4-fluoro-1-benzothiophen-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3-Chloro-4-fluoro-1-benzothiophen-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Signal Transduction: Influencing intracellular signaling pathways that regulate cell function and behavior.
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-4-fluoro-1-benzothiophen-2-yl)methanone
- (4-Fluoro-1-benzothiophen-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone
- (3-Chloro-1-benzothiophen-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone
Uniqueness
(3-Chloro-4-fluoro-1-benzothiophen-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone is unique due to the specific combination of chloro and fluoro substituents on the benzothiophene core, coupled with the pyridinyl-piperazinyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
588674-16-2 |
|---|---|
Molecular Formula |
C18H15ClFN3OS |
Molecular Weight |
375.8 g/mol |
IUPAC Name |
(3-chloro-4-fluoro-1-benzothiophen-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C18H15ClFN3OS/c19-16-15-12(20)4-3-5-13(15)25-17(16)18(24)23-10-8-22(9-11-23)14-6-1-2-7-21-14/h1-7H,8-11H2 |
InChI Key |
YEUYUUCGDQNOQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=C(C4=C(C=CC=C4S3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(4-chloro-2-methylphenyl)carbamoyl]phenyl}-3-nitrobenzamide](/img/structure/B14950577.png)
![1-{[(Diallylamino)carbothioyl]oxy}-4-[(4-iodoanilino)carbonyl]benzene](/img/structure/B14950582.png)
![2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-6-methyl-5-nitropyrimidin-4-amine](/img/structure/B14950597.png)
![N'-[(E)-(1-Methyl-1H-indol-3-YL)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B14950609.png)
![N-[(E)-(2-hydroxy-1-naphthyl)methyleneamino]-1H-pyrazole-5-carboxamide](/img/structure/B14950610.png)
![Thieno[2,3-b]pyridin-3-amine, 4-trifluoromethyl-2-(4-methylbenzoyl)-6-(2-thienyl)-](/img/structure/B14950612.png)

![2-[(2-methoxyethyl)amino]-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14950617.png)
![N-tert-butyl-2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazinyl]-2-oxoacetamide](/img/structure/B14950622.png)
![3-cyclohexyl-1-hydroxy-1-(3-{[(E)-(4-hydroxyphenyl)methylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)urea](/img/structure/B14950623.png)
![N,N'-ethane-1,2-diylbis(2-{[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide)](/img/structure/B14950642.png)
![N-({N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-4-tert-butylbenzamide](/img/structure/B14950644.png)
![N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B14950647.png)
